![molecular formula C15H10O16S3 B1241625 Quercetin 3,3',7-trissulfate](/img/structure/B1241625.png)
Quercetin 3,3',7-trissulfate
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Overview
Description
Quercetin 3,3',7-trissulfate is a quercetin trissulfate having the three sulfo groups placed at the 3-, 3'- and 7-positions. It is a dihydroxyflavone and a quercetin trissulfate. It is a conjugate acid of a quercetin 3,3',7-trissulfate(3-).
Scientific Research Applications
Anticancer Properties
Quercetin exhibits significant anticancer effects, as studied in various in vitro models. It has been specifically noted for its role in inhibiting the growth of cancer cell lines, including its potentiation of antiproliferative activity in combination with chemotherapeutic agents like cis-diamminedichloroplatinum(II) (CDDP) (Scambia et al., 1992). The modification of quercetin has been a focus to enhance its properties for clinical applications (Massi et al., 2017).
Antioxidant Activity
Quercetin is recognized for its potent antioxidant activity. It affects various cellular processes including signal transduction pathways and reactive oxygen species (ROS) management, which are crucial in environmental and toxicological factors (Xu et al., 2019). The study of its metal ion complexes further emphasizes its antioxidant capacity (Dangles et al., 1999).
Interaction with Plasma Proteins
Quercetin’s interaction with human serum albumin (HSA) has been studied, highlighting its potential in biomedical research. This interaction is critical for its transport and bioavailability in the human body (Sengupta & Sengupta, 2002).
Neuroprotective Effects
Quercetin shows promising results in the field of neuroprotection, particularly in memory enhancement and protection against neurological diseases. The mechanisms underlying its effects on memory and cognitive functions have been extensively researched (Babaei et al., 2018).
Enhancement of Bioavailability
Significant research has been conducted on improving quercetin’s solubility and bioavailability. Techniques like encapsulation in liposomes and forming complexes have been explored to enhance its pharmaceutical applications (Rezaei-Sadabady et al., 2016). The development of nanocomposites for increased solubility and therapeutic application in cancer treatment has also been studied (Nandagopal et al., 2016).
properties
Product Name |
Quercetin 3,3',7-trissulfate |
---|---|
Molecular Formula |
C15H10O16S3 |
Molecular Weight |
542.4 g/mol |
IUPAC Name |
[2-hydroxy-5-(5-hydroxy-4-oxo-3,7-disulfooxychromen-2-yl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O16S3/c16-8-2-1-6(3-10(8)30-33(22,23)24)14-15(31-34(25,26)27)13(18)12-9(17)4-7(5-11(12)28-14)29-32(19,20)21/h1-5,16-17H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |
InChI Key |
WWSKELVNYRIPTL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)OS(=O)(=O)O)OS(=O)(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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